Amlodipine Maleate,(S)
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Overview
Description
Amlodipine Maleate,(S) is a pharmacologically active enantiomer of amlodipine, a widely used antihypertensive medication. Amlodipine belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity towards peripheral blood vessels. This compound is primarily used to treat high blood pressure and angina, and it has been shown to possess antioxidant properties and the ability to enhance the production of nitric oxide, a crucial vasodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amlodipine Maleate,(S) can be synthesized through a series of chemical reactions involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonia to form the dihydropyridine ring. The resulting compound is then reacted with maleic acid to form the maleate salt .
Industrial Production Methods: Industrial production of Amlodipine Maleate,(S) typically involves the direct compression method to produce stable tablets. This method ensures the stability and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Amlodipine Maleate,(S) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inactive pyrimidine metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the chlorine atom in the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used.
Major Products Formed:
Oxidation: Inactive pyrimidine metabolites.
Reduction: Reduced forms of the dihydropyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Amlodipine Maleate,(S) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: Widely used in the treatment of hypertension and angina. It is also being studied for its potential benefits in treating neurodegenerative diseases and certain types of cancer.
Industry: Employed in the formulation of various pharmaceutical products, including tablets and transdermal patches
Mechanism of Action
Amlodipine Maleate,(S) exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in decreased peripheral resistance and lower blood pressure. The compound also increases myocardial oxygen delivery in patients with vasospastic angina by promoting coronary vasodilation .
Comparison with Similar Compounds
Amlodipine Besylate: Another salt form of amlodipine, commonly used in clinical practice.
Nifedipine: A dihydropyridine calcium channel blocker with similar antihypertensive effects.
Felodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Uniqueness: Amlodipine Maleate,(S) is unique due to its specific enantiomeric form, which provides therapeutic benefits with potentially fewer side effects compared to the racemic mixture. Studies have shown that the (S)-enantiomer is more active and has a better safety profile than the ®-enantiomer .
Properties
IUPAC Name |
but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWAJJWCGILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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